Cas no 1706130-62-2 (N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide)

N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide structure
1706130-62-2 structure
Product Name:N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No:1706130-62-2
MF:C15H18N4O2S
MW:318.394021511078
CID:5998236
PubChem ID:90582146
Update Time:2025-07-01

N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide
    • N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
    • 1706130-62-2
    • N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
    • N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methylthiadiazole-5-carboxamide
    • F6414-2552
    • AKOS024874632
    • Inchi: 1S/C15H18N4O2S/c1-9-14(22-18-17-9)15(21)16-8-13(20)11-3-4-12-10(7-11)5-6-19(12)2/h3-4,7,13,20H,5-6,8H2,1-2H3,(H,16,21)
    • InChI Key: XFJMBGMNBTXTFK-UHFFFAOYSA-N
    • SMILES: S1C(=C(C)N=N1)C(NCC(C1C=CC2=C(C=1)CCN2C)O)=O

Computed Properties

  • Exact Mass: 318.11504700g/mol
  • Monoisotopic Mass: 318.11504700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 107Ų

N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide Pricemore >>

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Additional information on N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide

Comprehensive Analysis of N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 1706130-62-2)

The compound N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 1706130-62-2) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical research. This molecule features a 1,2,3-thiadiazole core, a heterocyclic moiety known for its diverse biological activities, coupled with an indole derivative, which is a common scaffold in many bioactive compounds. Researchers are particularly interested in its potential as a modulator of specific biochemical pathways, given its hybrid structure.

In the context of current trends, the demand for novel small-molecule therapeutics and enzyme inhibitors has surged, driven by the need for targeted treatments in areas such as oncology and neurology. The presence of both hydroxyethyl and carboxamide functional groups in this compound suggests its potential for hydrogen bonding, a critical feature for drug-receptor interactions. This aligns with the growing interest in structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry forums and AI-driven drug discovery platforms.

From a synthetic chemistry perspective, the incorporation of a 1-methyl-2,3-dihydro-1H-indole moiety introduces stereochemical complexity, making this compound a fascinating subject for asymmetric synthesis research. Recent publications have highlighted the challenges and innovations in constructing such hybrid frameworks, particularly in achieving high enantiomeric purity—a key concern for pharmaceutical applications. This ties into broader discussions about green chemistry and sustainable synthesis methods, which dominate contemporary scientific discourse.

The thiadiazole ring system in this molecule has been extensively studied for its electron-withdrawing properties and metabolic stability, traits highly valued in drug design. Computational chemists frequently search for analogs with improved pharmacokinetic profiles, and this compound's logP and polar surface area calculations suggest favorable membrane permeability—a recurring theme in ADME (Absorption, Distribution, Metabolism, Excretion) optimization queries on search engines.

Analytical characterization of CAS No. 1706130-62-2 typically involves advanced techniques like LC-MS and NMR spectroscopy, with particular emphasis on distinguishing its rotational conformers. This resonates with the increasing use of hyphenated techniques in quality control, a trending topic in analytical chemistry circles. The compound's stability under various pH conditions also makes it relevant to discussions about formulation science and lyophilization processes.

In biological studies, preliminary data suggest interactions with kinase domains, sparking interest in its potential as a signal transduction inhibitor. This connects to widespread searches about targeted cancer therapies and precision medicine approaches. However, rigorous in vitro and in vivo validations are still pending, reflecting the compound's status as a research chemical rather than a developed therapeutic agent.

The patent landscape surrounding similar thiadiazole-carboxamide derivatives shows intense activity, particularly in areas of neurodegenerative disease research. This aligns with frequent queries about blood-brain barrier penetration and central nervous system (CNS) drug development. The compound's logD values, calculated through QSAR models, indicate potential CNS activity—a subject of numerous recent publications.

From a safety perspective, while not classified as hazardous, proper handling of this compound requires standard laboratory precautions. The scientific community's focus on laboratory safety protocols and chemical hygiene plans remains high, especially after recent incidents highlighting the importance of proper risk assessment in research settings.

Future research directions for this molecule likely involve structure optimization to improve selectivity and reduce potential off-target effects—a common challenge discussed in drug discovery webinars. The compound serves as an excellent case study for fragment-based drug design principles, particularly in balancing lipophilicity and water solubility, two parameters heavily searched by medicinal chemists.

In conclusion, N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide represents an intriguing intersection of heterocyclic chemistry and drug discovery. Its study contributes to broader conversations about rational drug design, computational chemistry, and translational research—topics that consistently rank high in academic search trends and AI-assisted literature analysis platforms.

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